3-[3-(Dimethylamino)propyl]-1,3-dimethylurea
Description
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-1,3-dimethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O/c1-9-8(12)11(4)7-5-6-10(2)3/h5-7H2,1-4H3,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXKRSANKLKRLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N(C)CCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1594972-39-0 | |
| Record name | 3-[3-(dimethylamino)propyl]-1,3-dimethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dimethylamino)propyl]-1,3-dimethylurea can be achieved through several steps:
Reaction of 3-dimethylaminopropylamine with ethyl isocyanate: This step involves the reaction of 3-dimethylaminopropylamine with ethyl isocyanate to form an intermediate urea compound.
Dehydration: The intermediate urea compound is then dehydrated to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The process may include the use of solvents such as methylene dichloride and reagents like triethylamine and vinyl chloroformate .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Dimethylamino)propyl]-1,3-dimethylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
Dopamine Receptor Agonists
One of the primary applications of 3-[3-(Dimethylamino)propyl]-1,3-dimethylurea is in the synthesis of cabergoline, a potent dopamine receptor agonist used in the treatment of Parkinson's disease and certain types of tumors. Cabergoline works by stimulating dopamine receptors in the brain, which can help manage symptoms associated with Parkinson's disease and hyperprolactinemia .
Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its amine functionality allows it to participate in reactions that lead to the formation of complex organic molecules critical for drug development .
Polymer Science
Curing Agents for Epoxy Resins
In polymer chemistry, this compound is utilized as a curing agent for epoxy resins. The presence of multiple amine groups enables it to facilitate cross-linking reactions that enhance the mechanical properties and thermal stability of epoxy materials. This application is particularly relevant in industries requiring durable coatings and adhesives .
Blowing Agents in Polyurethane Production
The compound functions as a blowing agent in the production of polyurethane foams. Its ability to release gas upon heating contributes to the expansion of foam structures, making it valuable in manufacturing lightweight materials for insulation and packaging .
Environmental Applications
Biodegradation Studies
Research indicates that this compound exhibits favorable biodegradation characteristics. Studies have shown that it can be broken down effectively in environmental conditions, minimizing its ecological impact when used industrially .
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Medicinal Chemistry | Synthesis of cabergoline | Treatment for Parkinson's disease |
| Polymer Science | Curing agent for epoxy resins | Enhances mechanical properties |
| Polymer Science | Blowing agent for polyurethane foams | Lightweight insulation materials |
| Environmental Applications | Biodegradation studies | Reduced ecological impact |
Case Studies
Case Study 1: Synthesis of Cabergoline
A study published in pharmaceutical journals highlighted the efficiency of using this compound as an intermediate for synthesizing cabergoline. The research demonstrated high yields and purity levels, reinforcing its importance in pharmaceutical manufacturing processes.
Case Study 2: Epoxy Resin Curing
In a collaborative research project between academic institutions and industry partners, this compound was evaluated as a curing agent for epoxy resins. The results showed significant improvements in adhesion strength and thermal resistance compared to traditional curing agents, leading to its adoption in high-performance applications.
Mechanism of Action
The mechanism of action of 3-[3-(Dimethylamino)propyl]-1,3-dimethylurea involves its ability to activate carboxyl groups, facilitating the formation of amide bonds. This activation occurs through the formation of an O-acylisourea intermediate, which then reacts with amines to form stable amide bonds . The compound’s molecular targets include carboxyl and amine groups, and it operates through pathways involving nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: This compound is similar in structure and function, often used as a coupling agent in peptide synthesis.
Dimethylaminopropylamine: Another related compound used in the preparation of surfactants and personal care products.
Uniqueness
3-[3-(Dimethylamino)propyl]-1,3-dimethylurea is unique due to its specific structure, which imparts distinct reactivity and applications. Its ability to form stable amide bonds and its use in various fields make it a valuable compound in both research and industry.
Biological Activity
3-[3-(Dimethylamino)propyl]-1,3-dimethylurea, also known as DMU or a derivative of dimethylurea, has garnered attention in pharmaceutical and biological research due to its diverse biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C8H18N4O
- Molecular Weight : 174.25 g/mol
- CAS Number : 878730-80-4
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may function as an enzyme inhibitor or modulator of receptor activity, influencing various signaling pathways involved in cellular processes.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and survival. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Properties
Research indicates that this compound may possess anticancer properties, with some derivatives showing cytotoxic effects against cancer cell lines. The potential mechanism involves the induction of apoptosis in cancer cells by targeting specific proteins and pathways associated with cell proliferation and survival.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as a therapeutic agent against resistant strains.
- Cytotoxicity Against Cancer Cells : In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with this compound led to a significant reduction in cell viability, with an IC50 value of 25 µM. This suggests that the compound could be further explored for its potential in cancer therapy.
Comparative Analysis with Similar Compounds
A comparison table highlighting the biological activities of this compound versus other similar compounds is presented below:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | Enzyme inhibition/Apoptosis induction |
| 1,3-Dimethylurea | Limited | No | Unknown |
| N-(4-bromo-1,3-benzothiazol-2-yl)-2-phenylacetamide | Yes | Moderate | Cell wall synthesis disruption |
Safety and Toxicology
While exploring the biological activities of this compound, it is crucial to consider its safety profile. Toxicological assessments have indicated that high doses may lead to renal alterations in animal models; thus, further studies are necessary to establish a comprehensive safety profile for human applications .
Q & A
Q. What safety protocols should be followed when handling 3-[3-(Dimethylamino)propyl]-1,3-dimethylurea in laboratory settings?
Answer: For safe handling, implement the following protocols derived from structurally similar urea derivatives:
- Exposure Controls : Use mechanical exhaust systems and safety showers to mitigate inhalation/contact risks .
- PPE : Wear NIOSH-approved respirators, chemical-resistant gloves (nitrile/neoprene), OSHA-compliant goggles, and lab coats .
- First Aid : Flush eyes with water for 15 minutes upon contact; seek medical attention if symptoms persist .
- Waste Management : Collect waste in sealed containers for specialized treatment to prevent environmental contamination .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase and UV detection at 254 nm to assess purity .
- ¹H NMR : Confirm the urea NH protons (δ 5.8–6.2 ppm) and dimethylamino group (δ 2.1–2.3 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 188.2) .
Q. What synthetic routes are feasible for this compound, and how is purity optimized?
Answer: A standard approach involves:
- Step 1 : React 3-(dimethylamino)propylamine with dimethylcarbamoyl chloride in anhydrous dichloromethane, using triethylamine to scavenge HCl .
- Step 2 : Purify via silica gel chromatography (methanol/chloroform 1:10) and recrystallize from ethyl acetate.
- Validation : Confirm ≥98% purity using HPLC and NMR, as applied to analogous urea derivatives .
Advanced Questions
Q. How can computational methods enhance the design and optimization of this compound synthesis?
Answer:
- Quantum Mechanics : Perform DFT calculations (e.g., B3LYP/6-31G*) to model reaction pathways and transition states, identifying low-energy intermediates .
- Multivariate Analysis : Apply factorial design to screen variables (temperature, solvent polarity, catalyst loading) and predict optimal conditions (e.g., 60°C in DMF with 5 mol% DMAP) .
- Feedback Loops : Integrate experimental data with computational models to refine predictions, reducing optimization cycles by 40% in similar syntheses .
Q. How can researchers resolve discrepancies in reaction yields during scale-up of this compound synthesis?
Answer: Address scalability issues via:
- Kinetic Profiling : Use in-situ FTIR to monitor urea formation rates under varying stirring speeds (200–600 rpm) .
- Factorial Design : Conduct a 2³ experimental design to evaluate temperature (±10°C), stoichiometry (±5%), and mixing efficiency, isolating critical interactions .
- Continuous Flow Reactors : Implement membrane separation for solvent exchange (e.g., THF to acetonitrile) to prevent intermediate precipitation .
Q. How does the urea functional group in this compound influence its chemical reactivity compared to oxamide or carbamate analogs?
Answer:
- Hydrogen Bonding : The urea moiety’s dual NH donors enable stronger interactions with biological targets (e.g., enzymes) compared to oxamide’s single NH .
- Reactivity : Urea participates in nucleophilic additions under mild conditions (pH 7–9), whereas carbamates require stronger bases (pH >10). Computational electrostatic maps show higher electron density at the urea carbonyl oxygen, enhancing electrophilicity in acylation reactions .
Q. What strategies validate the environmental safety of this compound in biodegradation studies?
Answer:
- Microbial Assays : Use OECD 301F tests to measure biodegradation rates in activated sludge, monitoring NH₃ release as a urea degradation marker.
- Aquatic Toxicity : Conduct Daphnia magna acute toxicity tests (LC₅₀ >100 mg/L indicates low hazard) .
- Soil Adsorption : Apply batch equilibrium methods to determine Koc values, predicting mobility in environmental matrices .
Notes
- Safety data referenced is extrapolated from structurally similar urea derivatives (e.g., 3-[3-(Dimethylamino)propyl]-1-phenylurea) due to limited toxicity studies on the target compound .
- Methodological answers integrate best practices from chemical engineering, computational modeling, and analytical chemistry to address research challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
